

GNE-220: A Potent and Selective MAP4K4 Inhibitor for Angiogenesis Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of GNE-220, with a focus on its role in modulating endothelial cell behavior. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts in the field of angiogenesis.

Core Properties of GNE-220

GNE-220 is a synthetic small molecule that has been characterized for its inhibitory activity against MAP4K4. Its chemical and physical properties are summarized below. The hydrochloride salt of GNE-220 is often used to improve water solubility and stability.[1]



Property	Value	Reference
Chemical Name	6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0², ⁷]tridec a-1(13),2,4,6,9,11-hexaene	MedChemExpress
Molecular Formula	C25H26N8 (Free Base) C25H27CIN8 (HCI Salt)	[2] MedChemExpress
Molecular Weight	438.53 g/mol (Free Base) 474.99 g/mol (HCl Salt)	[2] MedChemExpress
CAS Number	1199590-75-4 (Free Base) 2448286-21-1 (HCl Salt)	[2] MedChemExpress
Appearance	Solid	MedChemExpress
Purity	>98%	[3]
Solubility (HCl Salt)	DMSO: 5.4 mg/mL (11.37 mM) H2O: 5 mg/mL (10.53 mM) PBS: 11.11 mg/mL (23.39 mM)	[3][4]

Biological Activity and Mechanism of Action

GNE-220 is a highly potent and selective inhibitor of MAP4K4, with a reported IC50 of 7 nM.[1] [2] Its inhibitory activity extends to a few other kinases, though with significantly lower potency in some cases.

Target Kinase	IC50	Reference
MAP4K4	7 nM	[1][2]
MINK (MAP4K6)	9 nM	[1][2]
DMPK	476 nM	[1][2]
KHS1 (MAP4K5)	1.1 μΜ	[1][2]



The MAP4K4 Signaling Pathway in Endothelial Cells

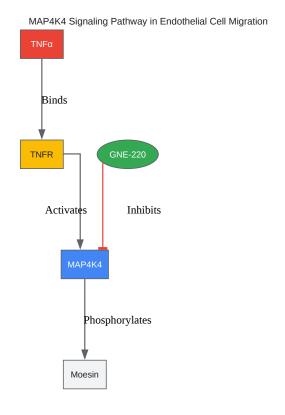
GNE-220 exerts its biological effects by inhibiting the kinase activity of MAP4K4, which plays a crucial role in regulating endothelial cell migration and angiogenesis.[5][6] The primary mechanism involves the modulation of the interaction between integrins and the actin cytoskeleton.

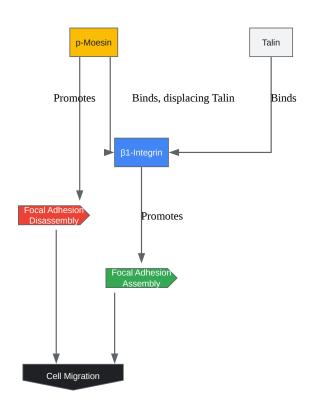
In migrating endothelial cells, MAP4K4 phosphorylates the FERM (4.1 protein, Ezrin, Radixin, Moesin) domain-containing protein, moesin.[5][6][7] This phosphorylation event is a key step in the disassembly of focal adhesions, which are critical for cell motility. Phosphorylated moesin competes with talin for binding to the intracellular domain of β 1-integrin.[5][6] The displacement of talin from β 1-integrin leads to the inactivation of the integrin and subsequent disassembly of the focal adhesion, allowing for the retraction of the cell's trailing edge during migration.[5][6]

By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, which in turn stabilizes the talin-β1-integrin interaction and inhibits focal adhesion disassembly.[8] This leads to a reduction in endothelial cell motility and impairs the process of angiogenesis.[5][6] GNE-220 has been shown to reduce phosphorylated ERM (ezrin, radixin, moesin) positive retraction fibers in a dose-dependent manner.[1][2]

Upstream activators of MAP4K4 signaling in this context can include inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), which is known to activate the JNK signaling pathway, of which MAP4K4 is a component.[9][10]







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MAP4K4 Signaling Pathway



Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of GNE-220.

In Vitro MAP4K4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of GNE-220 against MAP4K4.[11]

Materials:

- MAP4K4 enzyme (e.g., Invitrogen)
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer 236
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- GNE-220
- DMSO
- 384-well plate
- Plate reader capable of TR-FRET measurements

Procedure:

- Compound Preparation: Prepare a serial dilution of GNE-220 in DMSO. Then, dilute the compound solutions in 1X Kinase Buffer A to achieve a 4x final concentration.
- Kinase/Antibody Mixture Preparation: Prepare a solution of MAP4K4 and Eu-anti-Tag
 Antibody in 1X Kinase Buffer A at 4x the final desired concentrations.



- Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 4x the final desired concentration.
- Assay Assembly:
 - \circ Add 5 μ L of the 4x GNE-220 dilution to the wells of the 384-well plate.
 - Add 5 μL of the 4x kinase/antibody mixture to each well.
 - Add 5 μL of the 4x tracer solution to each well.
- Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the GNE-220 concentration and fit the data to a sigmoidal doseresponse curve to determine the IC50 value.

HUVEC Spheroid Sprouting Assay

This assay is used to assess the anti-angiogenic potential of GNE-220 by measuring its effect on the sprouting of human umbilical vein endothelial cell (HUVEC) spheroids embedded in a collagen matrix.[12][13]

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Collagen Type I
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)



- Trypsin-EDTA
- GNE-220
- 24-well plate
- Inverted microscope with imaging capabilities

Procedure:

- Spheroid Formation:
 - Culture HUVECs to 80-90% confluency.
 - Harvest the cells and resuspend them in EGM-2 containing 20% methylcellulose.
 - Generate spheroids by pipetting 20 μL drops of the cell suspension onto the lid of a petri dish and incubating them in a hanging drop culture for 24 hours.
- Embedding Spheroids in Collagen:
 - Collect the spheroids and gently resuspend them in a neutralized collagen I solution on ice.
 - Add 1 mL of the spheroid-collagen suspension to each well of a pre-warmed 24-well plate.
 - Allow the collagen to polymerize by incubating the plate at 37°C for 30 minutes.
- Treatment and Incubation:
 - Prepare EGM-2 medium containing various concentrations of GNE-220.
 - Add the GNE-220 containing medium on top of the collagen gel.
 - Incubate the plate for 24-48 hours to allow for sprouting.
- Imaging and Analysis:
 - Image the spheroids using an inverted microscope.



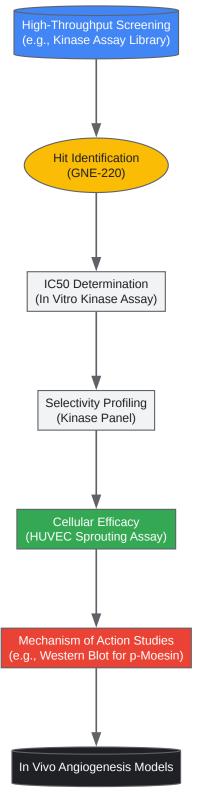
 Quantify the angiogenic response by measuring the number and cumulative length of the sprouts originating from each spheroid.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and validation of a MAP4K4 inhibitor like GNE-220.



Experimental Workflow for GNE-220 Characterization



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Workflow for GNE-220 Characterization



Conclusion

GNE-220 is a valuable research tool for investigating the role of MAP4K4 in angiogenesis and other physiological and pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of MAP4K4 inhibition. The experimental protocols and pathway information provided in this guide are intended to support the research community in further exploring the therapeutic potential of targeting MAP4K4.

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